N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research on compounds structurally similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide has been directed towards their synthesis and evaluation of anticancer properties. For instance, derivatives have been synthesized with a focus on targeting specific cancer cell lines, indicating potential utility in chemotherapeutic applications. These efforts include the design and synthesis of compounds based on the pyrazole and benzothiazole scaffolds, demonstrating significant cytotoxic activities against cancer cells in vitro (Al-Sanea et al., 2020), (Kaya et al., 2017).
Antimicrobial Activity
In addition to anticancer potential, some derivatives have been investigated for their antimicrobial activities. Studies have demonstrated the synthesis of novel compounds with significant activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Anuse et al., 2019), (Saravanan et al., 2010).
Pharmacological Evaluation
Pharmacological evaluations of related compounds include their assessment for various biological activities beyond anticancer and antimicrobial effects. These studies encompass a wide range of potential therapeutic applications, including anti-inflammatory and neuroprotective effects, showcasing the versatile nature of these chemical structures in drug development processes (Fitzgerald et al., 1986), (Stec et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-tubercular and antibacterial effects . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to exhibit inhibitory activity against various pathogens . The compound may interact with its targets, leading to changes that inhibit the growth or function of the pathogen.
Pharmacokinetics
Benzothiazole derivatives have been associated with favorable pharmacokinetic profiles .
Result of Action
Based on the known activities of benzothiazole derivatives, it’s plausible that the compound could lead to the inhibition of pathogen growth or function .
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-12-10-17(22-18(26)11-28-15-8-4-3-7-14(15)27-2)25(24-12)20-23-19-13(21)6-5-9-16(19)29-20/h3-10H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBCOGBECEHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.